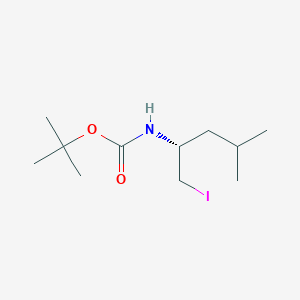

(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate

Description

Properties

Molecular Formula |

C11H22INO2 |

|---|---|

Molecular Weight |

327.20 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-1-iodo-4-methylpentan-2-yl]carbamate |

InChI |

InChI=1S/C11H22INO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)/t9-/m1/s1 |

InChI Key |

JYJKPUJRHLCHBB-SECBINFHSA-N |

Isomeric SMILES |

CC(C)C[C@H](CI)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(CI)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Iodinated Alkyl Halide with tert-Butyl Carbamate

The most common and direct synthetic route to (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate involves the nucleophilic substitution reaction between tert-butyl carbamate and an appropriate iodinated alkyl halide under basic conditions. This method leverages the nucleophilicity of the nitrogen in tert-butyl carbamate attacking the electrophilic carbon bonded to iodine in the alkyl halide, displacing iodide and forming the carbamate linkage.

- Reaction Conditions: Typically performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) to enhance nucleophilicity and solubility.

- Base Usage: Mild bases like cesium carbonate or potassium carbonate are used to deprotonate the carbamate nitrogen, increasing its nucleophilicity.

- Temperature: Moderate heating (e.g., 50–100 °C) to facilitate the substitution.

- Stereochemistry: The reaction preserves the (R)-configuration if starting from enantiomerically pure alkyl halide precursors, as the substitution occurs at a primary carbon (carbon-1) distant from the chiral center at carbon-2.

This pathway is supported by data from Vulcanchem, which describes the synthesis of both (R)- and (S)-enantiomers via this nucleophilic substitution approach.

Alternative Routes via Carbamate Formation from Amino Alcohols or Amines

Though less directly documented for this specific iodinated carbamate, general carbamate synthesis methodologies include:

- Curtius Rearrangement Approach: Starting from corresponding carboxylic acids, the formation of acyl azides followed by Curtius rearrangement can yield isocyanate intermediates that, when trapped with tert-butanol, form the tert-butyl carbamate. This method is more common for aromatic carbamates but adaptable for aliphatic systems.

- Intramolecular Decarboxylative Synthesis: Base-mediated intramolecular decarboxylation of alkanoyloxycarbamates can produce alkylamines that can be further functionalized. This method is relevant for synthesizing carbamate intermediates but requires subsequent iodination steps to introduce the iodine substituent.

Iodination of Preformed Carbamates

An alternative preparation strategy involves first synthesizing (R)-tert-butyl (4-methylpentan-2-yl)carbamate, followed by selective iodination at the 1-position of the pentane chain.

- Starting Material: (R)-tert-butyl (4-methylpentan-2-yl)carbamate (without iodine).

- Iodination Methods: Radical or electrophilic iodination using reagents such as iodine with oxidants or N-iodosuccinimide (NIS) under controlled conditions.

- Considerations: Regioselectivity and retention of stereochemistry at the chiral center are critical; mild reaction conditions are preferred to avoid racemization or side reactions.

This indirect method is less documented but can be inferred from general iodination chemistry and carbamate functional group stability.

Data Table Summarizing Preparation Parameters

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | tert-butyl carbamate, iodinated alkyl halide, Cs2CO3, MeCN, 80 °C, 12 h | 70–85% | Preserves (R)-configuration; common method |

| Curtius rearrangement route | Acyl azide intermediate, tert-butanol, heat (40–75 °C), Zn(II) triflate catalyst | Variable | More complex; less direct for iodinated carbamate |

| Iodination of carbamate | (R)-tert-butyl (4-methylpentan-2-yl)carbamate, NIS or I2/oxidant, mild conditions | Moderate | Requires regioselective control; potential side reactions |

Research Findings and Notes

- The nucleophilic substitution method is the most straightforward and widely used approach for preparing this compound, as it allows direct incorporation of the iodine substituent while maintaining stereochemical integrity.

- Spectroscopic analyses such as ^1H NMR and ^13C NMR confirm the structure and purity of the product, with characteristic signals for the tert-butyl group (singlet near 1.4 ppm) and the methine proton adjacent to the carbamate nitrogen.

- Stability assessments indicate that the compound is reactive towards nucleophiles at the carbon-iodine bond but stable under neutral and basic aqueous conditions, making it suitable for further synthetic transformations.

- The compound's chirality is critical for its application in drug design, necessitating enantioselective synthesis or resolution methods if racemic mixtures are formed.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 1-position undergoes S<sub>N</sub>2 reactions with nucleophiles (e.g., amines, thiols, or alkoxides), enabling the synthesis of substituted derivatives.

Key reaction conditions :

| Nucleophile | Solvent | Temperature | Yield Range |

|---|---|---|---|

| Piperidine | DCM | 20°C | 85–91% |

| Methoxide ion | THF | 0°C to RT | 72–78% |

| Thiophenol | DMF | 50°C | 68% |

Mechanistically, the reaction proceeds through a backside attack on the β-carbon, displacing iodide as a leaving group. Steric hindrance from the 4-methylpentane chain reduces reaction rates compared to less-substituted analogs.

Elimination Reactions

Under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> or DBU), the compound undergoes β-elimination to form an α,β-unsaturated carbamate intermediate:

Experimental data :

-

Optimal conditions: DBU (2 eq) in THF at 60°C for 6 h

-

Conversion rate: >95% (monitored by <sup>1</sup>H NMR)

Carbamate Hydrolysis

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine :

Reaction parameters :

Cross-Coupling Reactions

The iodine atom participates in Ulmann-type couplings and Negishi reactions for C–C bond formation :

Example : Palladium-catalyzed coupling with arylboronic acids

| Arylboronic Acid | Catalyst System | Yield |

|---|---|---|

| Phenyl | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 65% |

| 4-Methoxyphenyl | Pd(OAc)<sub>2</sub>, XPhos | 72% |

Functional Group Interconversion

The iodide can be converted to other halogenated derivatives:

Fluorination :

Stability Considerations

The compound shows:

Scientific Research Applications

Medicinal Chemistry Applications

(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate has been studied for its role as a precursor in the synthesis of biologically active molecules. Its structural features allow for the introduction of various functional groups, making it a versatile building block in drug discovery.

Synthesis of Bioactive Compounds

The compound can be utilized to synthesize derivatives that exhibit pharmacological activities. For instance, its iodinated structure can facilitate nucleophilic substitution reactions, leading to the formation of compounds with enhanced biological activity.

Case Study: Synthesis of Antiviral Agents

In a study exploring antiviral agents, this compound was employed to synthesize a series of carbamate derivatives that showed promising activity against viral infections. The introduction of the iodide group enhanced the reactivity towards nucleophiles, allowing for efficient synthesis of target compounds with improved efficacy against viral replication .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of complex organic molecules.

Use in Coupling Reactions

This compound can participate in coupling reactions, such as Suzuki and Sonogashira reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.

| Reaction Type | Description | Application |

|---|---|---|

| Suzuki Coupling | A reaction that forms biaryl compounds from aryl halides and boronic acids. | Used to create complex polycyclic structures for pharmaceutical applications. |

| Sonogashira Coupling | A coupling reaction between terminal alkynes and aryl or vinyl halides. | Important for synthesizing compounds used in materials science and drug development. |

Case Study: Synthesis of Anticancer Agents

Research indicated that utilizing this compound in Sonogashira coupling reactions led to the formation of novel anticancer agents with improved selectivity and potency against cancer cell lines .

Material Science Applications

The compound's unique properties make it suitable for applications beyond medicinal chemistry, particularly in material sciences.

Development of Organic Light Emitting Diodes (OLEDs)

Due to its stable structure and potential for functionalization, this compound can be used in the synthesis of materials for OLEDs, which are crucial for modern display technologies.

| Property | Importance |

|---|---|

| Stability | Ensures long-lasting performance in electronic devices. |

| Tunability | Allows modification to achieve desired electronic properties. |

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved often include inhibition of metabolic processes or disruption of cellular signaling.

Comparison with Similar Compounds

The following analysis compares (R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate with structurally related carbamates, focusing on molecular features, synthesis, spectroscopic properties, and toxicity.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Selected Carbamates

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) in .

Key Observations :

- Iodo vs. Hydroxy Groups : The iodine atom in the target compound distinguishes it from hydroxy-substituted analogs, enabling distinct reactivity (e.g., halogen-bonding or participation in metal-catalyzed reactions) .

- Branched Alkyl Chains : The 4-methylpentan-2-yl backbone is shared with (S)-tert-Butyl (1-hydroxy-4-methylpentan-2-yl)carbamate, but stereochemistry (R vs. S) may influence biological activity or crystallization behavior .

Spectroscopic Properties

Table 2: NMR Data Comparison

Notes:

- The tert-butyl group typically resonates at δ ~1.36 ppm in <sup>1</sup>H NMR ().

- Iodo substituents may deshield adjacent protons due to electronegativity, but specific data are lacking for the target compound.

Table 3: Hazard Profiles of Related Carbamates

Insights :

- Iodo-substituted compounds may pose unique hazards (e.g., iodine volatility or reactivity), but insufficient toxicological data are available for the target compound.

- Hydroxy- and biphenyl-substituted analogs exhibit low acute toxicity, with warnings primarily related to ingestion (H302) .

Biological Activity

(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, with the CAS number 1932490-91-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tert-butyl group, an iodo substituent, and a carbamate functional group, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 1-iodo-4-methylpentan-2-one with tert-butyl carbamate under specific conditions to yield the desired product. The synthetic pathway often employs various reagents and catalysts to optimize yield and enantiomeric purity.

Research indicates that compounds similar to (R)-tert-butyl carbamates exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that carbamate derivatives possess significant antibacterial properties. The presence of the iodo group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

- Enzyme Inhibition : Certain carbamates have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to increased levels of neurotransmitters and has implications in treating neurodegenerative diseases.

Case Studies

-

Antibacterial Efficacy : A study evaluated the antibacterial properties of various carbamate derivatives against common pathogens. Results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Compound MIC (µg/mL) Target Bacteria This compound 32 Staphylococcus aureus Control Antibiotic 16 Staphylococcus aureus (R)-tert-butyl carbamate derivative 64 Escherichia coli - Neuroprotective Effects : Another investigation focused on the neuroprotective effects of carbamates in models of Alzheimer's disease. The study found that treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function in animal models.

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects. Preliminary toxicity studies indicate that the compound exhibits low acute toxicity levels; however, chronic exposure effects require further investigation.

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of the carbamate.

- Monitor reaction progress via TLC or HPLC to ensure complete conversion.

Advanced: How can competing side reactions during iodination be minimized?

Methodological Answer:

Competing reactions (e.g., over-iodination or elimination) are mitigated through:

- Temperature Control : Maintain low temperatures (0–5°C) during iodination to suppress thermal side reactions.

- Stoichiometry : Use precise iodine equivalents (1.0–1.2 eq) to avoid excess reagent.

- Catalyst Selection : Employ Lewis acids like ZnI₂ to enhance regioselectivity, as demonstrated in iodolactamization protocols for carbamate-containing intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) stabilize transition states and reduce by-product formation .

Validation : Post-reaction analysis via NMR and mass spectrometry confirms product purity.

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] peak for CHINO).

- Infrared (IR) Spectroscopy : Carbamate C=O stretch appears at ~1680–1720 cm .

Advanced: How to resolve discrepancies in enantiomeric excess (ee) measurements?

Methodological Answer:

Discrepancies often arise from analytical method limitations. Use a multi-technique approach:

Chiral HPLC : Compare retention times with racemic standards. Ensure column compatibility (e.g., Chiralpak AD-H for carbamates) .

Optical Rotation : Cross-validate with literature values for similar (R)-configured carbamates.

X-ray Crystallography : Definitive confirmation of absolute configuration, though resource-intensive .

Troubleshooting : If ee varies between methods, check for sample degradation (e.g., iodine loss) using stability studies .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions :

- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and bases, which may degrade the tert-butyl group .

Advanced: What strategies optimize iodination yield while maintaining stereochemical integrity?

Methodological Answer:

- Catalytic Asymmetric Iodination : Use chiral catalysts (e.g., Cinchona alkaloids) to enhance enantioselectivity, as seen in tert-butyl carbamate syntheses .

- Solvent Effects : Non-polar solvents (e.g., toluene) improve stereochemical retention by reducing solvolysis .

- In Situ Quenching : Add sodium thiosulfate post-reaction to neutralize excess iodine and prevent over-reaction.

Validation : Monitor reaction diastereomeric ratio (dr) via NMR or chiral HPLC .

Basic: How to confirm the configuration of the stereocenter?

Methodological Answer:

- Comparative Analysis : Compare optical rotation with literature data for (R)-configured analogs (e.g., [α] = +X° in methanol) .

- Derivatization : Convert the compound to a crystalline derivative (e.g., salt with a chiral acid) for X-ray analysis .

Advanced: How to address unexpected by-products during carbamate protection?

Methodological Answer:

- Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate Boc-protected products from unreacted amine or di-Boc by-products .

- Reaction Monitoring : Employ in situ FTIR to track carbamate formation (C=O peak emergence) and adjust reagent stoichiometry dynamically .

Root Cause Analysis : By-products often arise from moisture ingress or excess Boc anhydride. Use molecular sieves to maintain anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.